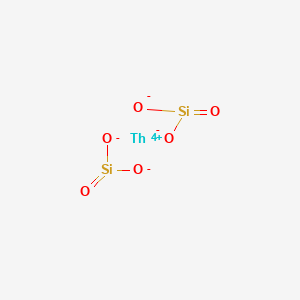![molecular formula C18H33NO4Si3 B13813787 Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester is a complex organic compound that belongs to the class of silyl-protected amino acids. These compounds are often used in organic synthesis and medicinal chemistry due to their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester typically involves the protection of glycine with trimethylsilyl groups. This can be achieved through the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The benzoyl group can be introduced through an esterification reaction with 2-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its silyl-protected form allows for selective reactions at other functional groups.
Biology
In biological research, silyl-protected amino acids can be used in the study of enzyme mechanisms and protein synthesis.
Medicine
In medicinal chemistry, such compounds can be used in the design of prodrugs, where the silyl groups are removed in vivo to release the active drug.
Industry
In the chemical industry, these compounds can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester involves the cleavage of the silyl groups under physiological conditions, releasing the active glycine derivative. This can interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(trimethylsilyl)-N-benzoyl-, trimethylsilyl ester
- Alanine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
Uniqueness
The presence of the 2-[(trimethylsilyl)oxy]benzoyl group in Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester provides unique reactivity and stability compared to other silyl-protected amino acids. This makes it particularly useful in selective organic synthesis and medicinal chemistry applications.
Properties
Molecular Formula |
C18H33NO4Si3 |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
trimethylsilyl 2-[trimethylsilyl-(2-trimethylsilyloxybenzoyl)amino]acetate |
InChI |
InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-12-10-11-13-16(15)22-25(4,5)6/h10-13H,14H2,1-9H3 |
InChI Key |
SJLWAPOSGSUWJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
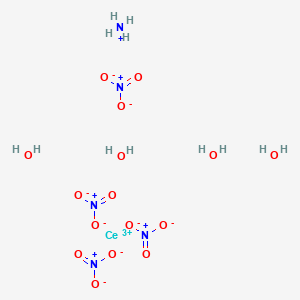
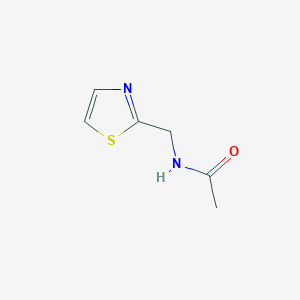
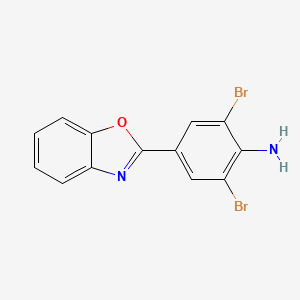
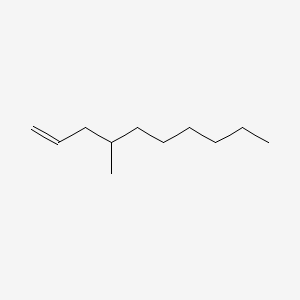
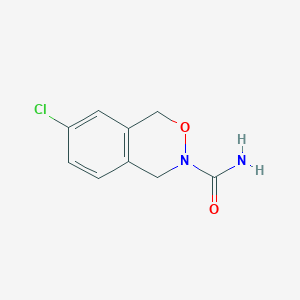
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
